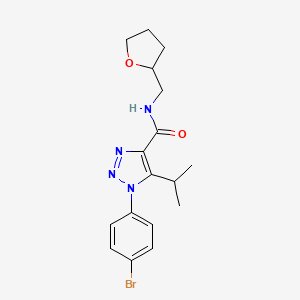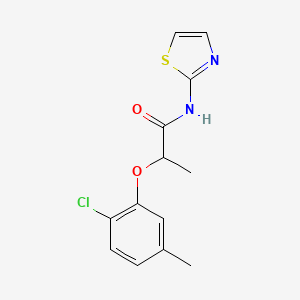![molecular formula C16H19N5O4S B4629880 2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)
2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, similar to the compound , often involves the cyclization of thiosemicarbazides or the reaction of azides with alkynes in a [3+2] cycloaddition, which is a key step in the Click reaction. A study by Rud et al. (2016) on the synthesis and properties of triazole derivatives highlights the development of methods for obtaining new triazole compounds and establishing their structure and properties using various analytical methods, including HPLC-MS (Rud, Kaplaushenko, & Kucheryavyi, 2016). While this study does not directly mention the specific compound, it provides valuable insight into the synthetic routes and analytical techniques applicable to similar triazole-based compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, a versatile scaffold that imparts significant biological activity to these compounds. The analysis of molecular structures often involves spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the study by Osmanov et al. (2020) on the synthesis and structural characteristics of triazole derivatives provides a detailed look at the molecular configurations and the influence of different substituents on the triazole ring (Osmanov et al., 2020).
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation-reduction reactions. The presence of both a triazole ring and a thioether moiety in the compound suggests a potential for engaging in a wide range of chemical transformations. The work by Panchal and Patel (2011) on the synthesis of triazole-amines demonstrates the reactivity of the triazole ring in forming new bonds and introducing new functional groups (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and stability, are crucial for their application in various fields. The study by Chuan-huan (2007) on the stability of a triazole compound underlines the importance of understanding these properties for the development of new compounds with desired characteristics (Luo Chuan-huan, 2007).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as reactivity, acidity/basicity, and the ability to form complexes with metals, play a significant role in their biological activity and potential applications. Research by Chen and Withers (2007) on the synthesis of thio analogues of glucosamines provides insights into the chemical behavior of thio-substituted triazoles and their potential as biochemical tools (Chen & Withers, 2007).
Aplicaciones Científicas De Investigación
Radiosynthesis and Herbicide Research
Research on chloroacetanilide herbicides and safeners, such as acetochlor, demonstrates the importance of high-specific-activity studies in understanding the metabolism and mode of action of these chemicals (Latli & Casida, 1995). This approach could be relevant for studying the metabolic pathways and environmental fate of "2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide".
Synthesis of Hydroxamic Acids and Lactams
The synthesis of cyclic hydroxamic acids and lactams provides a methodological insight into the creation of bioactive molecules with potential applications in agriculture and pharmaceuticals (Hartenstein & Sicker, 1993). Techniques used in these syntheses could be applicable to the synthesis and functional analysis of the specified compound.
Green Synthesis of Amino Acetamides
The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide highlights a novel catalytic approach to producing amino acetamides, which are key intermediates in dye production (Zhang, 2008). This methodology could offer a sustainable pathway for synthesizing and studying "this compound".
Stability Analysis of Nitro Acetamides
Investigations into the stability of nitro acetamides under various conditions are crucial for understanding their behavior in biological or environmental systems (Luo, 2007). This research might offer insights into the stability and degradation pathways of the compound .
Synthesis and Antibacterial Activity of Zinc Complexes
The synthesis and antibacterial activity of zinc complexes with Schiff bases derived from benzothiazole and acetamide compounds indicate the potential biological applications of complex molecules (Chohan, Scozzafava, & Supuran, 2003). This suggests that exploring the biological activity of "this compound" could be a fruitful area of research.
Propiedades
IUPAC Name |
2-[[5-(methoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-4-7-20-14(9-25-3)18-19-16(20)26-10-15(22)17-12-6-5-11(2)13(8-12)21(23)24/h4-6,8H,1,7,9-10H2,2-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVCFCSVINMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)
![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)